molecular formula C6H8BrNO3 B1518722 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole CAS No. 1120215-07-7

3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole

Cat. No.: B1518722
CAS No.: 1120215-07-7
M. Wt: 222.04 g/mol
InChI Key: NWGISIGVLJWYQU-UHFFFAOYSA-N
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Description

3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C6H8BrNO3 and a molar mass of 222.04 g/mol. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and an isoxazole ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of 3-bromo-5-hydroxy-4,5-dihydroisoxazole with a suitable diol under acidic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process may also include purification steps to achieve the desired purity level, often using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole is used as a building block for the synthesis of more complex molecules

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its structural features could be exploited to design new drugs with specific biological activities.

Industry: The compound's versatility makes it suitable for various industrial applications, including the development of new materials and chemical processes. Its reactivity and stability under different conditions make it a valuable component in the production of advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

  • 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline

Uniqueness: 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO3/c7-5-3-4(11-8-5)6-9-1-2-10-6/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGISIGVLJWYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656831
Record name 3-Bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120215-07-7
Record name 3-Bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole
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3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole
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3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole
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3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole

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